
N'-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C15H13N3O3 and its molecular weight is 283.28g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Insecticidal Activity
N'-(3-pyridinylmethylene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide and its analogues have demonstrated significant insecticidal activities. For instance, a study synthesized various benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, finding that some analogues, including those with benzodioxane rings, showed high insecticidal activity superior to commercial insecticides against the common cutworm (Spodoptera litura F) (Sawada et al., 2003). Further modifications of the tert-butylhydrazine moieties in these compounds also resulted in several analogues with notable insecticidal properties, though generally inferior to the lead compounds (Sawada et al., 2003).
Antibacterial and Antifungal Properties
Research has shown that derivatives of this compound possess notable antibacterial properties. For example, a series of 1,3,4-oxadiazole derivatives containing the 1,4-benzodioxane ring system were synthesized from 2,3-dihydro-1,4-benzodioxane-2-carbohydrazide and evaluated for their antibacterial and antifungal activities. Some of these compounds displayed significant antibacterial and antifungal activities, in some cases comparable or superior to reference drugs (Khalilullah et al., 2016).
Antihepatotoxic Activity
Another significant application of this compound derivatives is in the area of hepatoprotection. Novel 1,3,4-oxadiazole derivatives with the 1,4-dioxane ring system have been synthesized and shown to exhibit considerable antihepatotoxic activity, demonstrating potential for the treatment of liver diseases. This activity was evaluated against CCl4-induced hepatotoxicity in rats, with some compounds showing significant protective effects comparable to the standard drug silymarin (Ahmed et al., 2011).
Properties
IUPAC Name |
N-[(E)-pyridin-3-ylmethylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(18-17-9-11-4-3-7-16-8-11)14-10-20-12-5-1-2-6-13(12)21-14/h1-9,14H,10H2,(H,18,19)/b17-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTCXJGFYPCIBK-RQZCQDPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

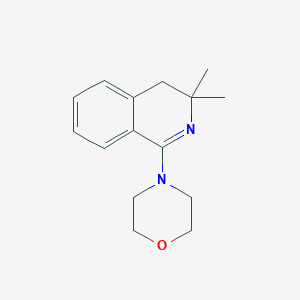
![Ethyl 4-[2-(2-hydroxy-2-isopentyl-5-methylhexanoyl)-1-phenylhydrazino]-4-oxobutanoate](/img/structure/B399938.png)
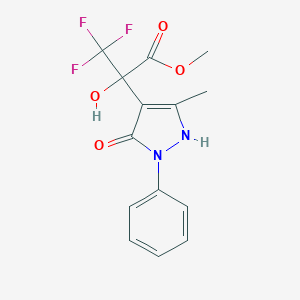
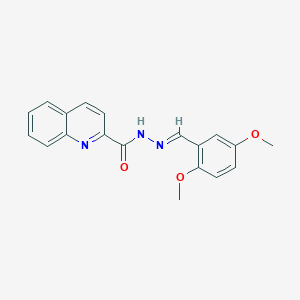
![methyl [3-hydroxy-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B399946.png)
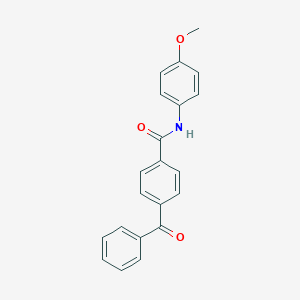
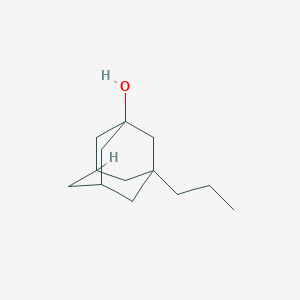
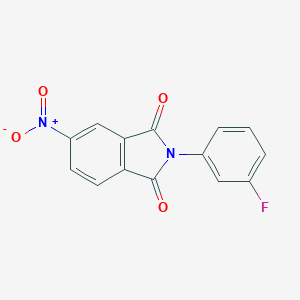
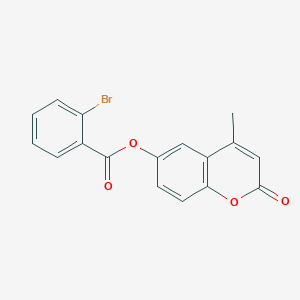
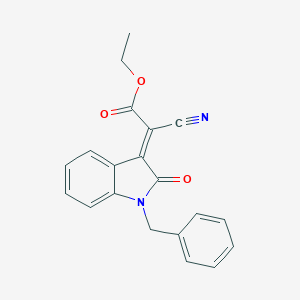
![5-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B399955.png)
![5-[4-(nonyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B399956.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B399957.png)
